molecular formula C8H12ClNO B2911413 O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride CAS No. 2159106-97-3

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride

Cat. No.: B2911413
CAS No.: 2159106-97-3
M. Wt: 173.64
InChI Key: MFJWCIKWSBBOOV-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine with (1R)-1-phenylethanol. The reaction typically involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is unique due to its specific stereochemistry and the presence of the phenylethyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in specific synthetic applications .

Properties

IUPAC Name

O-[(1R)-1-phenylethyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWCIKWSBBOOV-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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